Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-
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Overview
Description
Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-: is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- typically involves the reaction of benzoic acid derivatives with amine compounds. One common method involves the condensation of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thioanisoles, methyl sulfides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- is used as a precursor for the synthesis of various complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant and antibacterial activities. It has shown effectiveness in scavenging free radicals and inhibiting the growth of certain bacteria .
Medicine: Medically, benzamide derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. They are also investigated for their role in treating neurological disorders .
Industry: Industrially, Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
- 4-Bromo-N-(1-(2-methoxy-phenylamino)-2-oxo-2-phenyl-ethyl)-benzamide
- N-(1-benzylamino-2-oxo-2-phenyl-ethyl)-4-bromo-benzamide
- 2-Bromo-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide
- 4-Methyl-N-(2-oxo-2-phenyl-1-phenylamino-ethyl)-benzamide
Uniqueness: Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and phenylamino groups contribute to its antioxidant and antibacterial activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
60422-83-5 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(2-anilino-1-methoxy-2-oxoethyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(15(20)17-13-10-6-3-7-11-13)18-14(19)12-8-4-2-5-9-12/h2-11,16H,1H3,(H,17,20)(H,18,19) |
InChI Key |
KRLMYVWNGYRMNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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